OG122HP7DZ

説明

OG122HP7DZ (CAS 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Structurally, it belongs to the benzo[b]thiophene-2-carboxylic acid family, featuring a thiophene ring fused with a benzene ring, a carboxylic acid group at position 2, and a bromine substituent. Key properties include:

- PubChem ID: 737737

- Topological Polar Surface Area (TPSA): 65.54 Ų (indicating moderate polarity)

- GI Absorption: High

- BBB Permeability: Yes (capable of crossing the blood-brain barrier)

- CYP Inhibition: Acts as a CYP1A2 enzyme inhibitor .

Synthesis: OG122HP7DZ is synthesized via a two-step reaction using sulfuryl chloride (SO₂Cl₂) and ethanol under reflux conditions. The process involves controlled pH adjustments and purification via silica gel column chromatography .

特性

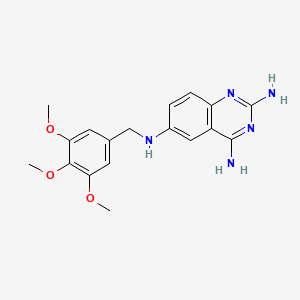

CAS番号 |

13794-67-7 |

|---|---|

分子式 |

C18H21N5O3 |

分子量 |

355.4 g/mol |

IUPAC名 |

6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine |

InChI |

InChI=1S/C18H21N5O3/c1-24-14-6-10(7-15(25-2)16(14)26-3)9-21-11-4-5-13-12(8-11)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23) |

InChIキー |

YYJWQABXDCUJEF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2=CC3=C(C=C2)N=C(N=C3N)N |

他のCAS番号 |

13794-67-7 |

製品の起源 |

United States |

生物活性

OG122HP7DZ is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of OG122HP7DZ involves the modification of existing chemical frameworks to enhance its biological efficacy. While specific synthetic pathways for OG122HP7DZ are not detailed in the available literature, compounds in its class often utilize methods such as:

- Condensation reactions : To form the core structure.

- Functional group modifications : To improve solubility and bioavailability.

Table 1: General Characteristics of OG122HP7DZ

| Property | Description |

|---|---|

| Molecular Weight | TBD |

| Solubility | TBD |

| Chemical Class | TBD (e.g., thiazole derivatives) |

The biological activity of OG122HP7DZ can be attributed to its interaction with various cellular pathways. Similar compounds have shown:

- Inhibition of Prostaglandin E2 (PGE2) : This is crucial in inflammatory responses and cancer progression. Compounds that reduce PGE2 levels can potentially exhibit anti-inflammatory and anti-cancer properties .

- COX-2 Inhibition : Many analogs demonstrate selective inhibition of COX-2, leading to reduced inflammation without affecting COX-1, which is essential for maintaining gastric mucosa .

Case Studies

- Anti-Cancer Activity : In a study involving xenograft mouse models, compounds similar to OG122HP7DZ exhibited significant anti-tumor activity. For instance, one analog showed an EC50 value of 90 nM for PGE2 reduction, indicating potent cellular activity .

- Natural Compound Comparisons : A review highlighted how various natural compounds exhibit diverse biological activities, including antimicrobial and antioxidant effects. These findings suggest that OG122HP7DZ might also display similar properties depending on its structural characteristics .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in PGE2 levels | |

| Anti-cancer | Tumor growth inhibition | |

| Antimicrobial | Potential activity in vitro |

Research Findings

Research indicates that the biological evaluation of compounds like OG122HP7DZ is critical for understanding their potential applications in pharmaceuticals. The methodologies employed for assessing biological activity include:

- In vitro assays : These are essential for initial screenings of bioactivity.

- In vivo studies : These provide insights into the compound's efficacy in living organisms.

Emerging technologies are enhancing the ability to analyze these compounds more efficiently, allowing for quicker assessments of their potential applications across various industries, including pharmaceuticals and cosmetics .

類似化合物との比較

Functional Implications :

- The methyl group at position 4 introduces steric hindrance, which may reduce metabolic stability and membrane permeability compared to OG122HP7DZ.

- The higher molecular weight (271.10 g/mol) could limit diffusion rates in biological systems.

Research Findings and Implications

- Bioactivity : OG122HP7DZ’s CYP1A2 inhibition distinguishes it from analogues, suggesting unique drug-drug interaction risks .

- Synthetic Flexibility : The absence of a methyl group in OG122HP7DZ simplifies synthesis compared to its 6-bromo-4-methyl analogue, which requires additional steps for methyl group introduction.

- Therapeutic Potential: High BBB permeability makes OG122HP7DZ a candidate for central nervous system-targeted therapies, whereas steric modifications in analogues may favor peripheral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。